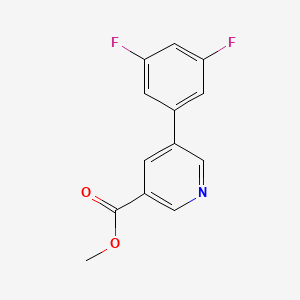

Methyl 5-(3,5-difluorophenyl)nicotinate

Description

BenchChem offers high-quality Methyl 5-(3,5-difluorophenyl)nicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-(3,5-difluorophenyl)nicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1346691-75-5 |

|---|---|

Molecular Formula |

C13H9F2NO2 |

Molecular Weight |

249.21 g/mol |

IUPAC Name |

methyl 5-(3,5-difluorophenyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C13H9F2NO2/c1-18-13(17)10-2-9(6-16-7-10)8-3-11(14)5-12(15)4-8/h2-7H,1H3 |

InChI Key |

MGYRDKIIONLNTJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)C2=CC(=CC(=C2)F)F |

Origin of Product |

United States |

The Significance of Pyridine Derivatives in Organic Synthesis and Functional Materials

Pyridine (B92270), a six-membered heterocyclic aromatic compound containing a nitrogen atom, and its derivatives are fundamental building blocks in a vast array of chemical applications. numberanalytics.comnih.govwikipedia.org Their importance stems from their unique electronic properties and versatile reactivity. numberanalytics.com The nitrogen atom in the pyridine ring imparts a dipole moment and allows for a range of chemical transformations not readily achievable with benzene (B151609), its carbocyclic analog. numberanalytics.comwikipedia.org

Pyridine derivatives are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comnih.gov In medicinal chemistry, the pyridine scaffold is a key component in numerous drugs, including anti-inflammatory agents and anticancer compounds. numberanalytics.comrsc.org The nitrogen atom can participate in hydrogen bonding and coordinate with metal ions, influencing the biological activity of the molecule. rsc.orgresearchgate.net In the realm of materials science, pyridine-based compounds are utilized in the creation of conducting polymers and luminescent materials, where the electronic nature of the pyridine ring is harnessed to achieve desired optical and electronic properties. numberanalytics.comrsc.org

Synthetic Methodologies for Methyl 5 3,5 Difluorophenyl Nicotinate and Analogues

Esterification Approaches for Nicotinate (B505614) Ester Formation

The formation of the methyl ester group on the pyridine (B92270) ring is a fundamental step. This is most commonly achieved through the esterification of nicotinic acid or its derivatives.

One of the most established methods is the Fischer-Speier esterification . This reaction involves heating the corresponding nicotinic acid with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. chemicalbook.com The reaction is typically slow and often requires refluxing for several hours to achieve a reasonable yield. chemicalbook.comscholarsresearchlibrary.com For instance, Methyl nicotinate can be synthesized by refluxing nicotinic acid in methanol with a catalytic amount of concentrated sulfuric acid for 13 hours. chemicalbook.comunishivaji.ac.in

Alternative catalysts have been developed to circumvent the use of corrosive mineral acids. Solid acid catalysts, for example, have been explored for this transformation. A bifunctional catalyst like 20% Molybdenum on Silica (B1680970) (MoO₃/SiO₂) has been shown to effectively catalyze the esterification of nicotinic acid, with reported yields of around 79%. orientjchem.orgresearchgate.net

Other activating agents for the carboxylic acid can also be employed. Thionyl chloride (SOCl₂), for example, can be used to convert the nicotinic acid to an acyl chloride, which then readily reacts with methanol. This method was used in the synthesis of Methyl 5-methylnicotinate, a structural analogue, achieving a high yield of 98.2%. chemicalbook.com Transesterification, where an existing ester (like an ethyl nicotinate) is reacted with methanol in the presence of an acid or base catalyst, is another viable, though less direct, route. google.com

Strategies for Introducing the 3,5-Difluorophenyl Moiety

The crucial carbon-carbon bond formation between the pyridine ring and the 3,5-difluorophenyl group is the cornerstone of the synthesis. This is predominantly accomplished using modern cross-coupling reactions, starting from a halogenated pyridine precursor.

The Suzuki-Miyaura reaction stands out as the most versatile and widely practiced method for forging aryl-aryl bonds. bohrium.com The reaction couples an organoboron compound (like a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base. bohrium.comnih.gov

To synthesize Methyl 5-(3,5-difluorophenyl)nicotinate, this would typically involve the coupling of Methyl 5-bromonicotinate or Methyl 5-iodonicotinate with (3,5-difluorophenyl)boronic acid .

The general catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the methyl 5-halonicotinate.

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the desired C-C bond and regenerating the palladium(0) catalyst. nih.gov

The choice of catalyst, ligand, base, and solvent is critical for the reaction's success. A variety of palladium sources can be used, including Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(dppf)Cl₂. mdpi.comnih.gov The ligand, often a phosphine (B1218219) like triphenylphosphine (B44618) (PPh₃) or 1,1'-Bis(diphenylphosphino)ferrocene (dppf), stabilizes the palladium center and influences its reactivity. nih.govnih.gov A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is required to activate the boronic acid. mdpi.com These reactions are often performed in solvent mixtures like dioxane/water or toluene. nih.govmdpi.commdpi.com

The success of the Suzuki-Miyaura coupling hinges on the availability of suitable halogenated precursors. Methyl 5-bromonicotinate is a commercially available and commonly used starting material for this purpose. nih.govsigmaaldrich.com Its synthesis involves the esterification of 5-bromonicotinic acid.

The reactivity of the halide in the palladium-catalyzed coupling generally follows the order I > Br > Cl. Therefore, Methyl 5-iodopyridine-3-carboxylate would be more reactive than its bromo-analogue, potentially allowing for milder reaction conditions, though it is often less stable and more expensive.

In some cases, protecting groups may be necessary. For the synthesis of analogues containing sensitive functional groups like amines, the group is often protected prior to the cross-coupling reaction. For example, 5-bromo-2-methylpyridin-3-amine (B1289001) was first acetylated to form N-[5-bromo-2-methylpyridine-3-yl]acetamide before undergoing a Suzuki reaction. mdpi.com This prevents unwanted side reactions and ensures the coupling occurs at the intended C-Br bond.

Advanced Synthetic Routes to Substituted Pyridine Ring Systems

While the functionalization of a pre-existing pyridine ring is common for the target compound, numerous methods exist for the de novo construction of the pyridine core, which are essential for creating a wider diversity of analogues. acsgcipr.org

Classical methods include the Hantzsch pyridine synthesis , which involves a condensation reaction between an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester to form a dihydropyridine, which is then oxidized to the aromatic pyridine. beilstein-journals.org Another approach involves the cyclization of 1,5-dicarbonyl compounds with an ammonia source like hydroxylamine (B1172632) hydrochloride. nih.gov

More contemporary methods offer access to highly functionalized pyridines:

Multi-component Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the product, offering high efficiency. nih.govresearchgate.net

Cycloaddition Reactions: Diels-Alder reactions involving 2-azadienes can be used to construct the pyridine ring. nih.gov

Cascade Processes: Metal-free cascade reactions, such as a tandem Pummerer-type rearrangement and aza-Prins cyclization, have been developed for a formal [5+1] cyclization to produce highly substituted pyridines from simple starting materials. lookchem.com

Catalysis: The development of new transition metal catalysts, as well as photocatalysis and electrocatalysis, provides milder and more selective routes to pyridine derivatives. numberanalytics.com

The synthesis of complex pyridine-containing molecules often requires a multi-step approach where the order of reactions is carefully planned to manage the reactivity of different functional groups. A hypothetical multi-step synthesis of an analogue might involve:

De novo synthesis of a substituted pyridine ring using a method like the Hantzsch synthesis.

Selective halogenation at a specific position on the ring.

Protection of a reactive functional group elsewhere on the molecule.

Palladium-catalyzed cross-coupling to introduce an aryl substituent.

Deprotection to reveal the final desired structure.

This strategic manipulation of functional groups is a hallmark of modern organic synthesis, enabling the construction of complex molecular architectures. organic-chemistry.org

Chemo-, Regio-, and Stereoselective Synthesis Considerations

Achieving high levels of selectivity is paramount in the synthesis of specific isomers and complex molecules. nih.govmdpi.com

Chemoselectivity: This refers to the preferential reaction of one functional group over another. In the Suzuki coupling of Methyl 5-bromonicotinate, the palladium catalyst must selectively react with the C-Br bond while leaving the methyl ester group untouched. This is readily achieved under standard Suzuki conditions. Similarly, chemoselective reactions allow for the modification of one part of a molecule without affecting other sensitive parts, such as in the late-stage functionalization of drug molecules. nih.gov

Regioselectivity: This dictates where on a molecule a reaction occurs. In the de novo synthesis of pyridines, the choice of starting materials and reaction pathway determines the substitution pattern on the final ring. researchgate.net In the cross-coupling approach, the regioselectivity is controlled by the initial position of the halogen on the pyridine ring. For Methyl 5-(3,5-difluorophenyl)nicotinate, starting with a 5-halo-3-carboxylate ensures the correct isomer is formed.

Stereoselectivity: While the target molecule itself is achiral, the synthesis of analogues with chiral centers requires stereoselective methods. The asymmetric synthesis of pyridines can be achieved using chiral catalysts, for example, to create enantiomerically enriched products which are often essential for pharmaceutical applications. numberanalytics.com

Enantioselective Reductions of Nicotinate Esters (e.g., to Nipecotinates)

The enantioselective reduction of nicotinate esters to their corresponding nipecotinates represents a significant challenge in synthetic chemistry, with the products being of considerable interest due to their biological activity. Historically, achieving high enantiomeric excess (ee) in the direct hydrogenation of the aromatic ring of nicotinate esters has been difficult, with early attempts yielding ee values of less than 6%. dicp.ac.cn

More recent advancements have explored two-step processes. dicp.ac.cn This involves an initial hydrogenation to a stable 1,4,5,6-tetrahydronicotinate intermediate, followed by a subsequent hydrogenation step in the presence of a noble metal catalyst modified with a chiral agent, such as dihydrocinchonidine. dicp.ac.cn One reported method using a palladium on carbon catalyst with cinchonidine (B190817) achieved a 19% ee with a 12% conversion. dicp.ac.cn

A significant breakthrough has been the development of constrained, chiral, heterogeneous catalysts. dicp.ac.cnresearchgate.net By tethering a chiral catalyst, derived from 1,1'-bis(diphenylphosphino)ferrocene (dppf), to the inner walls of mesoporous silica (like MCM-41), a chiral space is created that enhances enantioselectivity. dicp.ac.cnresearchgate.net This confinement is a crucial factor, as the same catalyst in a homogeneous system shows no enantioselectivity and lower activity. researchgate.net This method has demonstrated a direct, one-step hydrogenation of ethyl nicotinate to ethyl nipecotinate with an enantiomeric excess of 17% and conversions exceeding 50%. dicp.ac.cn

Table 1: Comparison of Enantioselective Reduction Methods for Nicotinate Esters

| Method | Catalyst System | Substrate | Enantiomeric Excess (ee) | Conversion | Source |

|---|---|---|---|---|---|

| Two-Step Hydrogenation | Pd/Carbon + Cinchonidine | Ethyl 1,4,5,6-tetrahydronicotinate | 19% | 12% | dicp.ac.cn |

| One-Step Direct Hydrogenation | Chiral dppf-derived catalyst confined in MCM-41 | Ethyl nicotinate | 17% | >50% | dicp.ac.cn |

Protective Group Chemistry in Complex Nicotinate Syntheses

In the multistep synthesis of complex molecules like derivatives of nicotinic acid, protecting groups are indispensable tools to ensure chemoselectivity. organic-chemistry.orgwikipedia.org A protecting group temporarily masks a reactive functional group to prevent it from participating in a reaction targeted at another part of the molecule. organic-chemistry.org This strategy involves three key stages: introduction of the protecting group, the desired chemical transformation, and subsequent removal (deprotection) of the group. organic-chemistry.org

For syntheses involving nicotinate derivatives, which possess a nitrogen atom within the pyridine ring and a carboxyl group (or its ester), protecting groups can prevent unwanted side reactions. For instance, the nitrogen atom in the pyridine ring can interfere with reactions at other sites. While the basicity of the nitrogen in nicotinic acid is reduced, in more complex syntheses involving potent reagents, its protection might be necessary.

Common protecting groups for amines include carbamates, such as Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). organic-chemistry.org These groups render the amine nucleophilicity negligible. organic-chemistry.org A key advantage is the possibility of an orthogonal strategy, where different protecting groups that can be removed under different conditions are used in the same molecule. organic-chemistry.org For example, a Boc group is labile in acidic media, while an Fmoc group is removed by base. organic-chemistry.org

Carboxylic acids are often protected as esters, such as methyl or benzyl (B1604629) esters, which can be removed by hydrolysis under acidic or basic conditions, or by hydrogenolysis in the case of benzyl esters. libretexts.org The choice of a protecting group is critical and must be stable to the reaction conditions of the subsequent steps while being easily removable with high yield. organic-chemistry.org

Enzymatic Catalysis as a Route to Fluorinated Organic Compounds

The introduction of fluorine atoms into organic molecules can significantly alter their chemical and biological properties, a feature of great interest in pharmaceutical and materials science. nih.gov Enzymatic catalysis offers a powerful and highly selective method for the synthesis of fluorinated compounds under mild conditions, which is a significant challenge for traditional chemical methods. nih.govthe-innovation.org

Fluorinases are a unique class of enzymes capable of catalyzing the formation of a carbon-fluorine (C-F) bond, making them a highly effective and promising tool for producing organofluorines. nih.govacs.org The mechanism of these enzymes is of great interest for understanding fluorobiochemistry. nih.gov Research has focused on identifying and characterizing new fluorinases with improved catalytic efficiency. For example, in silico mining has led to the identification of a nonconventional archaeal fluorinase from Methanosaeta sp. that exhibits a significantly faster fluorination rate than previously known fluorinases. acs.org

Besides fluorinases, other enzymes like cytochrome P450 enzymes, aldolases, lipases, and transaminases have also been employed in the synthesis of fluorinated compounds. nih.gov For instance, the enzyme FlK, a thioesterase, demonstrates high selectivity for fluoroacetyl-CoA over acetyl-CoA. This selectivity is not based on molecular recognition of fluorine itself but on a unique chemical mechanism that exploits the lowered pKa of the α-protons in the fluorinated substrate, leading to a kinetically favorable Cα-deprotonation pathway. nih.gov This pathway is thought to proceed through a fluoroketene intermediate. nih.gov

The use of enzymatic and multi-enzyme systems for fluorination is a rapidly advancing field, promising more efficient and environmentally benign routes to valuable fluorinated molecules. nih.gov

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize product yield and selectivity while minimizing reaction time and the formation of byproducts. scielo.br This process involves systematically varying parameters such as temperature, solvent, catalyst type and concentration, and reaction time.

For instance, in the synthesis of nicotinate esters via esterification of nicotinic acid with an alcohol, the choice of catalyst and reaction conditions is crucial. Traditional methods often employ strong acids like sulfuric acid and require high temperatures and long reaction times. chemicalbook.comresearchgate.net Research into alternative catalysts, such as solid acid catalysts like MoO3/SiO2, has shown promise in improving yields and simplifying work-up procedures. researchgate.netorientjchem.org In one study, using a 20% Molybdenum on Silica catalyst for the esterification of nicotinic acid, a yield of approximately 79% for Methyl Nicotinate was reported. orientjchem.org

Transesterification is another route where optimization is key. In the synthesis of menthyl nicotinate from methyl nicotinate and menthol, the use of an alkaline catalyst (sodium methoxide) and careful control of temperature (70-120°C) and vacuum (100-400 mbar) to remove the methanol byproduct were optimized to drive the reaction to completion. google.com This process, followed by vacuum distillation, can achieve yields of 83-87%. google.com

The optimization process is often a balance between conversion and selectivity. scielo.br For example, while higher temperatures might increase the reaction rate, they can also lead to decreased selectivity due to the formation of undesired side products. scielo.br A systematic study of each parameter is therefore essential to identify the optimal conditions for a specific transformation.

Table 2: Factors in Reaction Optimization

| Parameter | General Impact on Synthesis | Source |

|---|---|---|

| Temperature | Affects reaction rate and can influence selectivity. Higher temperatures may lead to side reactions. | scielo.br |

| Solvent | Can affect solubility, reaction rate, and selectivity. Greener solvents are increasingly preferred. | scielo.br |

| Catalyst | Influences reaction rate and selectivity. Solid catalysts can simplify purification. | researchgate.netorientjchem.org |

| Reaction Time | Needs to be sufficient for high conversion, but excessively long times can reduce selectivity. | scielo.br |

| Reactant/Reagent Concentration | Can shift reaction equilibrium and affect reaction rates. | scielo.br |

Chemical Reactivity of the Ester Functionality

The ester group is a primary site for nucleophilic acyl substitution, allowing for its conversion into a variety of other functional groups.

Hydrolysis and Transesterification Kinetics

The ester functionality of methyl nicotinate and its derivatives can be cleaved through hydrolysis to yield the corresponding carboxylic acid (nicotinic acid derivative) and methanol. This reaction is typically catalyzed by acid or base. The esterification of nicotinic acid with methanol is a reversible process that generally requires a catalyst like sulfuric acid and elevated temperatures to proceed at a reasonable rate. chemicalbook.com For instance, the synthesis of methyl nicotinate from nicotinic acid can be achieved by refluxing in methanol with a sulfuric acid catalyst for several hours. chemicalbook.com Solid acid catalysts, such as MoO3/SiO2, have also been employed to facilitate this esterification, yielding the product in good amounts. researchgate.netorientjchem.org

The kinetics of hydrolysis for various esters, including nicotinates, have been studied. nih.govrsc.org While specific kinetic data for Methyl 5-(3,5-difluorophenyl)nicotinate is not extensively documented, the electronic influence of the 3,5-difluorophenyl group is expected to play a role. The strong electron-withdrawing nature of the fluorinated ring would likely make the ester carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide (B78521) ions, potentially accelerating the rate of hydrolysis compared to unsubstituted methyl nicotinate.

Transesterification is another key reaction of the ester group, where the methyl group is exchanged for a different alkyl or aryl group from an alcohol. This reaction is also typically catalyzed by an acid or a base. A common industrial method for producing other nicotinic acid esters, such as menthyl nicotinate, involves the transesterification of methyl nicotinate with the desired alcohol in the presence of an alkaline catalyst like sodium methoxide. google.com The reaction is often driven to completion by distilling off the methanol byproduct. google.com

Table 1: General Conditions for Esterification and Transesterification of Nicotinates

| Reaction | Substrates | Catalyst/Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Esterification | Nicotinic acid, Methanol | Sulfuric acid | Reflux, 13 hours | 23.39% | chemicalbook.com |

| Esterification | 5-Methylnicotinic acid, Methanol | Thionyl chloride | Reflux, 4 hours | 98.2% | chemicalbook.com |

| Esterification | 6-Methylnicotinic acid, Methanol | Gaseous HCl | Reflux, 1 hour | Not specified | prepchem.com |

| Transesterification | Methyl nicotinate, Menthol | Sodium methoxide | 70-120°C, Vacuum | High | google.com |

Conversion to Amides and Hydrazides

The methyl ester of Methyl 5-(3,5-difluorophenyl)nicotinate can be readily converted to amides and hydrazides through reaction with amines and hydrazine (B178648), respectively. This amidation reaction is a versatile method for creating new derivatives with potential biological activities.

The conversion of methyl nicotinate derivatives to the corresponding amides can be achieved by reacting the ester with a primary or secondary amine. These reactions can sometimes be performed thermally, but often require catalysis. For example, Novozym® 435, an immobilized lipase, has been shown to effectively catalyze the amidation of various methyl nicotinates with different amines in a continuous-flow microreactor system, achieving high yields in short reaction times. nih.gov In one study, the reaction of methyl nicotinate with isobutylamine (B53898) at a 1:2 molar ratio yielded the corresponding amide at 86.2%. nih.gov

Chemical methods are also highly effective. The direct reaction of a fluoropyridine methyl ester with aqueous methylamine (B109427) has been shown to successfully produce the N-methyl amide. acs.org The choice of solvent can be critical in preventing side reactions, such as the substitution of the fluoride. acs.org

The synthesis of hydrazides follows a similar pathway, involving the nucleophilic attack of hydrazine on the ester carbonyl. This reaction is typically performed by heating the ester with hydrazine hydrate (B1144303) in a suitable solvent like ethanol. The resulting nicotinoyl hydrazides are valuable intermediates for synthesizing a wide range of heterocyclic compounds.

Reactivity of the Pyridine Ring System

The pyridine ring is an electron-deficient heterocycle, which makes it less reactive towards electrophilic substitution than benzene (B151609) but more susceptible to nucleophilic attack. The substituents on the ring significantly modulate this inherent reactivity.

Electrophilic and Nucleophilic Substitution Patterns

Electrophilic Aromatic Substitution (EAS): The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack due to its electron-withdrawing inductive effect. youtube.combyjus.com Reactions like nitration, sulfonation, and halogenation require harsh conditions and generally proceed slowly. byjus.comyoutube.com Substitution typically occurs at the C-3 and C-5 positions, as the intermediates formed by attack at these positions are less destabilized than those from attack at C-2, C-4, or C-6. In Methyl 5-(3,5-difluorophenyl)nicotinate, the C-5 position is already substituted. The presence of the strongly deactivating 3,5-difluorophenyl group would further decrease the ring's reactivity towards electrophiles.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it a good substrate for nucleophilic aromatic substitution, especially when a good leaving group (like a halogen) is present at the C-2, C-4, or C-6 positions. youtube.com Electron-withdrawing substituents on the ring enhance the rate of SNAr by stabilizing the negative charge in the intermediate Meisenheimer complex. libretexts.org The 3,5-difluorophenyl group on Methyl 5-(3,5-difluorophenyl)nicotinate acts as a strong electron-withdrawing group, thereby activating the pyridine ring for nucleophilic attack. While the specific compound lacks a leaving group on the pyridine ring itself, related fluoropyridines are known to undergo SNAr reactions readily. For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. acs.org

Radical-Mediated Functionalization and Pyridinyl Radical Chemistry

Recent advances in synthetic chemistry have highlighted the utility of radical-mediated pathways for pyridine functionalization. researchgate.net A powerful strategy involves the generation of pyridinyl radicals, which exhibit unique reactivity and offer alternative regioselectivity compared to classical methods like the Minisci reaction. acs.orgnih.gov

This modern approach typically involves the single-electron transfer (SET) reduction of a pyridinium (B92312) ion, which is formed under acidic conditions. nih.gov The resulting neutral pyridinyl radical is a versatile intermediate that can effectively couple with other radical species. acs.org For example, a photochemical method has been developed for the allylation of pyridines where a dithiophosphoric acid catalyst facilitates pyridine protonation, SET reduction to the pyridinyl radical, and subsequent coupling with an allylic radical. acs.org This method often leads to selective functionalization at the C4-position, a pattern that diverges from traditional Minisci chemistry. acs.orgnih.gov The use of N-functionalized pyridinium salts has also emerged as a robust strategy for site-selective C-H functionalization under mild, often photocatalytic, conditions. researchgate.netrsc.org

Influence of Fluorine Atoms on Pyridine and Phenyl Ring Reactivity and Electron Distribution

The two fluorine atoms on the phenyl ring have a profound influence on the electronic properties and reactivity of the entire Methyl 5-(3,5-difluorophenyl)nicotinate molecule. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I effect). enthu.com It can also participate in resonance, donating a lone pair of electrons (+R effect), although this effect is generally weaker than its inductive pull.

This combination of effects significantly alters the electron distribution across both the phenyl and pyridine rings. nih.govnih.gov The fluorination of an aromatic ring leads to a redistribution of electron density, pulling it from the ring system towards the fluorine atoms. nih.gov This can create positive electrostatic potentials above and below the plane of the aromatic ring, a feature sometimes referred to as a π-hole. nih.gov This alteration of the molecular electrostatic potential can change how the molecule interacts with other species. nih.gov

From a reactivity standpoint, the electron-withdrawing nature of the 3,5-difluorophenyl group deactivates the pyridine ring towards electrophilic substitution while simultaneously activating it for nucleophilic substitution, as discussed previously. libretexts.org Studies on fluorinated pyridines have shown that fluorine substitution alters bond lengths and angles within the ring. deepdyve.com The addition of fluorine atoms can also enhance the chemical stability of the aromatic system. nih.gov In the context of radical reactions, the electronic properties of fluorine substituents can influence the efficiency and selectivity of processes like radical fluorinations. ucmerced.edu For instance, electron-poor pyridines have been shown to be more efficient at promoting certain radical fluorination reactions by forming halogen bonds with the fluorine source. ucmerced.edu

Table 2: Influence of Fluorine Substitution on Aromatic Ring Properties

| Property | Effect of Fluorination | Consequence | Reference |

|---|---|---|---|

| Electron Density | Strong inductive withdrawal (-I), weak resonance donation (+R) | Reduces electron density in the aromatic π-system. | nih.govnih.gov |

| Electrostatic Potential | Creates positive potential (π-hole) above the ring center. | Alters non-covalent interactions and binding properties. | nih.gov |

| Reactivity (Electrophilic) | Deactivates the ring. | Slower reaction rates for EAS. | byjus.com |

| Reactivity (Nucleophilic) | Activates the ring. | Faster reaction rates for SNAr. | acs.orglibretexts.org |

| Ring Geometry | Enlarges the ring angle at the point of substitution and shortens adjacent C-C/C-N bonds. | Causes structural distortions in the ring. | deepdyve.com |

| Radical Reactions | Can modulate single-electron reduction potentials through halogen bonding. | Affects efficiency and selectivity of radical processes. | ucmerced.edu |

Reactivity in the Context of Ligand Binding and Coordination Chemistry

The coordination chemistry of Methyl 5-(3,5-difluorophenyl)nicotinate is expected to be dictated by the interplay of its key functional groups: the pyridine ring, the methyl ester, and the 3,5-difluorophenyl substituent. The pyridine nitrogen possesses a lone pair of electrons, making it a primary site for coordination to metal centers. The methyl ester group can also participate in coordination, although typically as a weaker donor than the pyridine nitrogen.

The presence of the electron-withdrawing 3,5-difluorophenyl group at the 5-position of the pyridine ring is anticipated to significantly influence the electronic properties of the ligand. The fluorine atoms exert a strong negative inductive effect, which reduces the electron density on the pyridine ring. This, in turn, is expected to decrease the basicity of the pyridine nitrogen, making it a weaker Lewis base compared to unsubstituted methyl nicotinate. Consequently, the formation of coordination complexes with metal ions may require stronger metal precursors or more forcing reaction conditions.

The coordination of nicotinate and its derivatives to various transition metals has been widely studied, revealing a range of binding modes. researchgate.net These complexes can exist as mononuclear species, or form one-, two-, or three-dimensional coordination polymers. The specific architecture is influenced by the metal ion, the counter-anion, and the reaction conditions. For instance, nicotinic acid has been shown to form a variety of coordination polymers with silver(I), lead(II), copper(II), and cobalt(II). researchgate.net It is plausible that Methyl 5-(3,5-difluorophenyl)nicotinate could form similar structures, although the steric bulk and electronic effects of the difluorophenyl group may favor the formation of discrete molecular complexes over extended polymeric networks.

Interactive Data Table: Comparison of Related Ligands

| Ligand | Key Features | Expected Impact on Coordination |

| Methyl nicotinate | Unsubstituted pyridine ring, methyl ester | Acts as a standard N,O-donor ligand. |

| Nicotinic acid | Carboxylic acid instead of ester | Can act as a bridging ligand through the carboxylate group, promoting polymer formation. |

| 5-Phenylnicotinic acid | Phenyl group at the 5-position | Increased steric hindrance compared to methyl nicotinate. |

| Methyl 5-(3,5-difluorophenyl)nicotinate | Electron-withdrawing difluorophenyl group | Reduced basicity of the pyridine nitrogen, potentially weaker coordination. |

Mechanistic Investigations of Hydride Transfer in Molybdoenzymes (by analogy with nicotinate dehydrogenase)

The enzymatic hydroxylation of nicotinate to 6-hydroxynicotinate is a key metabolic reaction catalyzed by the molybdoenzyme nicotinate dehydrogenase (NDH). nih.govjmb.or.kr While Methyl 5-(3,5-difluorophenyl)nicotinate is not a natural substrate for this enzyme, the study of NDH provides a valuable model for understanding potential hydride transfer mechanisms involving related structures.

The active site of NDH contains a molybdenum atom coordinated to a pyranopterin cofactor. nih.gov The catalytic cycle is believed to involve the transfer of a hydride ion (H⁻) from the C6 position of the nicotinate substrate to the molybdenum center. nih.govnih.gov

The proposed mechanism, based on studies of NDH and other molybdoenzymes, can be summarized as follows:

Substrate Binding: The nicotinate substrate binds to the active site of the enzyme. nih.gov

Nucleophilic Attack: A hydroxide ion coordinated to the molybdenum center performs a nucleophilic attack on the C6 position of the pyridine ring. nih.gov

Hydride Transfer: Concurrently with the nucleophilic attack, a hydride ion is transferred from the C6 position of the substrate to a sulfur or selenium ligand coordinated to the molybdenum. nih.govnih.gov This step is often considered the rate-determining step of the reaction.

Product Release: The resulting 6-hydroxynicotinate product is released from the active site, and the enzyme is regenerated for the next catalytic cycle.

Computational studies and experiments with isotopically labeled substrates have provided strong evidence for this hydride transfer mechanism. nih.govnih.gov The presence of electron-withdrawing groups on the pyridine ring, such as the difluorophenyl group in Methyl 5-(3,5-difluorophenyl)nicotinate, would likely influence the energetics of this process. The increased electrophilicity of the pyridine ring could potentially facilitate the initial nucleophilic attack, but it might also affect the stability of the transition state for the hydride transfer.

Interactive Data Table: Key Moieties in Hydride Transfer

| Moiety | Role in Hydride Transfer |

| Molybdenum Center | Accepts the hydride ion from the substrate. |

| Pyranopterin Cofactor | Modulates the redox potential of the molybdenum center. |

| Substrate (e.g., Nicotinate) | Donates the hydride ion. |

| Hydroxide Ligand | Initiates the reaction through nucleophilic attack. |

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to calculate a molecule's geometric and electronic properties with high accuracy. Time-Dependent DFT (TD-DFT) is an extension used to study excited states and predict electronic absorption spectra (like UV-Vis). For Methyl 5-(3,5-difluorophenyl)nicotinate, DFT calculations would provide a foundational understanding of its molecular geometry, stability, and electronic characteristics.

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe chemical reactivity and kinetic stability. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability; a larger gap implies higher stability and lower chemical reactivity.

For Methyl 5-(3,5-difluorophenyl)nicotinate, the electron-withdrawing nature of the two fluorine atoms on the phenyl ring and the nitrogen in the pyridine ring would significantly influence the energy levels of these orbitals. It is expected that these features would lower both the HOMO and LUMO energy levels, potentially resulting in a relatively large HOMO-LUMO gap, suggesting good electronic stability.

Table 1: Hypothetical Frontier Molecular Orbital Properties (Note: These are representative values based on similar molecules and are for illustrative purposes only.)

| Parameter | Expected Value (eV) | Implication |

|---|---|---|

| EHOMO | ~ -7.0 to -6.5 | Indicates electron-donating capability. |

| ELUMO | ~ -1.5 to -1.0 | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | ~ 5.0 to 5.5 | High stability and low reactivity. |

Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactive Sites and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. The map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In Methyl 5-(3,5-difluorophenyl)nicotinate, the most negative potential would be localized around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, making them the primary sites for electrophilic attack and hydrogen bonding. The highly electronegative fluorine atoms would also create a significant negative potential on the phenyl ring. Conversely, the hydrogen atoms and regions near the carbon atoms bonded to electronegative atoms would exhibit positive potential.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies like optical switching and data processing. Computational methods can predict NLO properties by calculating parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). Molecules with significant charge transfer, often found in donor-π-acceptor systems, tend to exhibit large hyperpolarizability values.

The structure of Methyl 5-(3,5-difluorophenyl)nicotinate, with its electron-rich and electron-deficient regions, suggests potential for intramolecular charge transfer. DFT calculations could quantify its NLO response. A significant first-order hyperpolarizability value, often compared to a standard like urea, would indicate its potential as an NLO material.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Electron Delocalization

For this compound, NBO analysis would likely reveal strong delocalization within the pyridine and phenyl ring systems. Key interactions would include those between the lone pair orbitals of the nitrogen and oxygen atoms and the antibonding orbitals (π*) of the aromatic rings. These delocalization effects are fundamental to the molecule's electronic structure and reactivity.

Fukui Function Evaluation for Predicting Electrophilic and Nucleophilic Attack Preference

The Fukui function is a reactivity descriptor derived from DFT that helps to identify the most reactive sites in a molecule more specifically than MEP analysis. It quantifies the change in electron density at a given point when an electron is added or removed, thus predicting the most likely sites for nucleophilic and electrophilic attack, respectively. Calculations for Methyl 5-(3,5-difluorophenyl)nicotinate would likely confirm the nitrogen and oxygen atoms as primary centers for electrophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations allow for the exploration of a molecule's conformational landscape, identifying stable conformers and the energy barriers between them. MD simulations are also used to investigate intermolecular interactions in condensed phases, such as in a solvent or a crystal lattice.

An MD simulation of Methyl 5-(3,5-difluorophenyl)nicotinate would reveal the preferred orientation (torsion angles) between the phenyl and pyridine rings. The results, often analyzed through root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) plots, would provide insight into the molecule's flexibility and the stability of its different conformations. Such studies are crucial for understanding how the molecule interacts with its environment, which is essential for applications in materials science and drug design.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Complex Chemical Systems

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful computational tools for studying large, complex chemical systems, such as an enzyme active site or a molecule in solution. researchgate.netyoutube.com In this approach, the most chemically significant part of the system, like the substrate Methyl 5-(3,5-difluorophenyl)nicotinate and the key amino acid residues in an enzyme's active site, is treated with high-accuracy quantum mechanics (QM). The remainder of the system, including the bulk of the protein and surrounding solvent, is described using more computationally efficient molecular mechanics (MM) force fields. researchgate.net

This dual-level approach allows for the accurate modeling of electronic events like bond breaking and formation within a realistic biological environment. For instance, QM/MM simulations could be employed to investigate the enzymatic hydrolysis of the ester group in Methyl 5-(3,5-difluorophenyl)nicotinate or to model its interaction within a receptor binding pocket. nih.govacs.org The QM region would provide a detailed description of the electron distribution changes during the reaction, while the MM part would account for the steric and electrostatic influences of the larger environment. Recent studies on enzyme-catalyzed reactions have demonstrated the utility of QM/MM in elucidating reaction mechanisms and energetics, providing a framework for how such investigations could be applied to fluorinated nicotinate esters. youtube.comnih.gov

Computational Spectroscopy for Prediction and Interpretation of Vibrational (FT-IR, FT-Raman) and Electronic (UV-Vis) Spectra

Computational spectroscopy is an indispensable tool for predicting and interpreting the spectral characteristics of molecules like Methyl 5-(3,5-difluorophenyl)nicotinate. By employing methods such as Density Functional Theory (DFT), researchers can calculate the vibrational frequencies and intensities of a molecule, which correspond to its Fourier-Transform Infrared (FT-IR) and FT-Raman spectra. nih.govresearchgate.netnih.gov These calculations aid in the assignment of experimental spectral bands to specific molecular vibrations. For instance, a DFT study on mirtazapine, a related nitrogen-containing heterocyclic compound, showed excellent agreement between calculated and experimental vibrational spectra. nih.gov

Similarly, theoretical calculations can predict the electronic absorption spectra (UV-Vis) of a compound. The introduction of fluorine atoms and the phenyl group to the nicotinate scaffold is expected to influence the electronic transitions. Increasing the number of fluorine atoms in a molecule can lead to a deepening of the Lowest Unoccupied Molecular Orbital (LUMO) and a reduction in the energy band gap, resulting in a shift in the absorption spectrum. acs.org

Below is a hypothetical table of predicted vibrational frequencies for Methyl 5-(3,5-difluorophenyl)nicotinate, based on characteristic frequencies for similar molecules. nih.govresearchgate.net

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| C=O Stretch | 1720-1740 | Ester carbonyl group |

| C-F Stretch | 1300-1400 | Aryl-fluorine bonds |

| C-O Stretch | 1200-1300 | Ester C-O bond |

| Aromatic C=C Stretch | 1580-1620 | Pyridine and phenyl rings |

| C-H Stretch | 3000-3100 | Aromatic C-H bonds |

Solvent Effects on Electronic and Spectroscopic Parameters via Implicit Solvation Models (e.g., IEFPCM)

The electronic and spectroscopic properties of a molecule can be significantly influenced by its solvent environment. Implicit solvation models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), are widely used to account for these effects in computational studies. nih.govbiointerfaceresearch.com These models represent the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute molecule placed in a cavity within it.

For Methyl 5-(3,5-difluorophenyl)nicotinate, changes in solvent polarity are expected to cause shifts in its UV-Vis absorption maxima, a phenomenon known as solvatochromism. researchgate.netmdpi.com Polar solvents can stabilize the ground or excited state of a molecule to different extents, leading to bathochromic (red) or hypsochromic (blue) shifts in the spectrum. biointerfaceresearch.comyoutube.com The IEFPCM model can be used to calculate these shifts by modeling the solute-solvent interactions. Studies on other organic dyes have shown that the introduction of different functional groups can lead to varying degrees of solvatochromic shifts in solvents of different polarities. biointerfaceresearch.com

Adsorption and Surface Interaction Studies (e.g., with metal chalcogen clusters)

The interaction of Methyl 5-(3,5-difluorophenyl)nicotinate with various surfaces is another area that can be explored using computational methods. For example, understanding the adsorption behavior of this molecule on materials like metal chalcogenide clusters is relevant for applications in materials science and catalysis. Theoretical models can predict the preferred orientation and binding energy of the molecule on a given surface.

Studies on the adsorption of pyridine, a structural component of the target molecule, on silver surfaces have shown that the orientation of the molecule is potential-dependent, with the nitrogen atom often interacting directly with the metal surface. doi.orgcapes.gov.br For Methyl 5-(3,5-difluorophenyl)nicotinate, the presence of the difluorophenyl ring and the ester group would likely lead to more complex interaction patterns. Computational simulations can help to elucidate these interactions, providing insights into the nature of the surface-molecule bond and the influence of the fluorine atoms on the adsorption process.

Molecular Docking and Ligand-Target Interaction Modeling Methodologies

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a biological target, such as a protein or nucleic acid. mdpi.comnih.gov This method is a cornerstone of structure-based drug design. For Methyl 5-(3,5-difluorophenyl)nicotinate, molecular docking could be used to screen for potential biological targets and to understand the key interactions that govern its binding affinity and selectivity.

In a typical docking study, the three-dimensional structure of the target protein is used as a receptor. The ligand, Methyl 5-(3,5-difluorophenyl)nicotinate, is then placed into the binding site in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, and the top-ranked poses are analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.com Docking studies on other nicotinate derivatives have successfully identified potential inhibitors for various enzymes, demonstrating the utility of this approach. mdpi.comnih.gov For example, a nicotinamide-based derivative was shown through docking studies to bind effectively to the VEGFR-2 enzyme. mdpi.com

The following table outlines the types of interactions that could be modeled for Methyl 5-(3,5-difluorophenyl)nicotinate in a hypothetical binding site.

| Interaction Type | Potential Interacting Groups on the Ligand | Potential Interacting Groups on the Target |

| Hydrogen Bonding | Ester carbonyl oxygen, Pyridine nitrogen | Amino acid residues with donor groups (e.g., Ser, Thr, Tyr) |

| π-π Stacking | Pyridine ring, Difluorophenyl ring | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |

| Halogen Bonding | Fluorine atoms | Electron-rich atoms (e.g., backbone carbonyl oxygens) |

| Hydrophobic Interactions | Phenyl ring, Methyl group | Nonpolar amino acid residues (e.g., Leu, Val, Ile) |

An Overview of Nicotinate Esters As Versatile Building Blocks and Ligands

Nicotinate (B505614) esters, also known as pyridine-3-carboxylates, are a class of compounds derived from nicotinic acid (vitamin B3). chemicalbook.comnih.gov They are recognized for their utility as versatile building blocks in organic synthesis and as ligands in coordination chemistry. chemicalbook.comyoutube.com The nicotinate structure features a pyridine (B92270) ring, which provides the characteristic electronic and reactive properties of this heterocycle, and an ester group, which can be readily modified or used as a handle for further chemical transformations. chemicalbook.com

In organic synthesis, nicotinate esters serve as precursors to a wide range of more complex molecules. nih.gov The ester functionality can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, providing access to a diverse array of functional groups. nih.gov In coordination chemistry, the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group can act as coordination sites for metal ions, allowing for the construction of metal-organic frameworks (MOFs) and coordination polymers with interesting catalytic and material properties. researchgate.netnih.gov

Contextualizing Methyl 5 3,5 Difluorophenyl Nicotinate Within Contemporary Organic and Materials Chemistry

Methyl 5-(3,5-difluorophenyl)nicotinate emerges at the intersection of these three key areas of chemical research. Its structure, which features a nicotinate (B505614) ester scaffold substituted with a difluorophenyl group, suggests a molecule with a unique combination of properties.

The 3,5-difluorophenyl group is expected to significantly influence the electronic character of the pyridine (B92270) ring through its strong electron-withdrawing nature. This could enhance the electrophilicity of the pyridine ring and modulate its reactivity in synthetic transformations. Furthermore, the fluorine atoms can participate in specific non-covalent interactions, potentially directing the self-assembly of the molecule in the solid state or influencing its binding to biological targets.

The presence of the methyl nicotinate moiety provides a versatile handle for further functionalization. The ester can be hydrolyzed, reduced, or converted to other functional groups, allowing for the incorporation of this fluorinated building block into larger, more complex molecular architectures. The nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester also present potential coordination sites for the design of novel metal-based catalysts and functional materials.

While detailed research findings on Methyl 5-(3,5-difluorophenyl)nicotinate itself are not extensively documented in publicly available literature, its structural components point towards potential applications in several areas. In medicinal chemistry, the combination of a fluorinated aromatic ring and a pyridine nucleus is a common feature in many bioactive compounds. In materials science, the molecule's potential for self-assembly and coordination could be exploited in the development of new liquid crystals, polymers, or catalytic systems.

Below are data tables detailing the properties of the core chemical structures discussed in this article.

Table 1: Properties of Core Aromatic Systems

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Pyridine | C₅H₅N | 79.10 | 115.2 | -41.6 |

| Benzene (B151609) | C₆H₆ | 78.11 | 80.1 | 5.5 |

| Fluorobenzene | C₆H₅F | 96.10 | 85 | -42 |

Table 2: Properties of Nicotinic Acid and its Methyl Ester

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Nicotinic Acid | C₆H₅NO₂ | 123.11 | - | 236.6 |

| Methyl Nicotinate | C₇H₇NO₂ | 137.14 | 209 | 38-43 |

Role of Methyl 5 3,5 Difluorophenyl Nicotinate and Analogues in Catalysis and Advanced Materials Research

Nicotinate (B505614) Derivatives as Ligands in Homogeneous and Heterogeneous Catalysis

Nicotinate derivatives, esters of nicotinic acid, are a versatile class of ligands in both homogeneous and heterogeneous catalysis. Their utility stems from the presence of multiple coordination sites—the pyridine (B92270) nitrogen and the carboxylate oxygen atoms—which can bind to metal centers, influencing the catalyst's stability, activity, and selectivity. The electronic properties of the pyridine ring and its substituents can be finely tuned, making nicotinates valuable components in the design of bespoke catalytic systems.

The design of effective catalytic ligands is a foundational aspect of modern chemistry, aiming to control the reactivity and selectivity of a metal center. nih.gov For nicotinate-based ligands, several principles guide their development:

Electronic Tuning: The electronic nature of the catalyst can be modulated by introducing electron-donating or electron-withdrawing groups to the pyridine ring. In Methyl 5-(3,5-difluorophenyl)nicotinate, the difluorophenyl group acts as a strong electron-withdrawing substituent, which can significantly alter the electronic properties of a coordinated metal center. This modulation is crucial for reactions where the electronic state of the metal is key to its catalytic activity. acs.orgincatt.nl

Steric Hindrance: The size and shape of the ligand control access to the catalytic site. The bulky difluorophenyl group can create a specific steric environment, which can be leveraged to achieve high selectivity, particularly in asymmetric catalysis. nih.gov

Chelation and Bridging: Nicotinates can act as monodentate, bidentate, or bridging ligands. The ability to form stable chelate rings or bridge multiple metal centers is a key design element. For instance, in a nicotinate-modified lanthanide-substituted selenotungstate, the carboxyl oxygen atoms of the nicotinate ligands coordinate directly with tungsten atoms, forming a stable six-membered ring that is integral to the structure of the polyoxometalate. nih.gov

Modularity: The synthesis of nicotinate ligands often allows for a modular approach, where different substituents can be easily introduced. This facilitates the systematic screening of ligands to find the optimal catalyst for a specific transformation. nih.gov

The ultimate goal of ligand design is to create a catalyst with high activity, stability, and selectivity, and the tunable nature of nicotinate derivatives makes them an attractive platform for achieving this. researchgate.net

Nicotinate-based catalysts have demonstrated significant efficacy in various reduction reactions, which are fundamental processes in both environmental remediation and chemical synthesis.

A notable example is the catalytic reduction of nitrophenols, common industrial pollutants, to aminophenols. Bimetallic Au–Cu nicotinate rings, synthesized using nicotinic acid as a ligand, exhibit excellent catalytic activity for the reduction of 2-nitrophenol, 3-nitrophenol, and 4-nitrophenol (B140041) in the presence of sodium borohydride (B1222165) (NaBH₄). rsc.orgrsc.org The synergy between gold and copper, facilitated by the nicotinate ligand, is crucial for the high efficiency of these catalysts. rsc.org These ring-like structures can be recycled multiple times, highlighting their potential for practical applications in wastewater treatment. rsc.orgrsc.org

In the realm of asymmetric synthesis, chiral ligands are essential for producing enantiomerically pure compounds. While specific examples for Methyl 5-(3,5-difluorophenyl)nicotinate in enantioselective hydrogenation are not extensively documented, the principles of ligand design suggest its potential. The steric and electronic asymmetry provided by a chiral version of a nicotinate ligand could effectively control the stereochemical outcome of hydrogenation reactions. nih.gov The activity of such catalysts often correlates with the efficient heterolytic dissociation of hydrogen, a step that can be influenced by the ligand's electronic properties. bohrium.com

Table 1: Catalytic Performance of Au-Cu Nicotinate Rings in Nitrophenol Reduction

| Substrate | Catalyst | Reducing Agent | Outcome | Reference |

|---|---|---|---|---|

| 2-Nitrophenol | Au-Cu Nicotinate Rings | NaBH₄ | Excellent catalytic activity | rsc.org |

| 3-Nitrophenol | Au-Cu Nicotinate Rings | NaBH₄ | Excellent catalytic activity | rsc.org |

| 4-Nitrophenol | Au-Cu Nicotinate Rings | NaBH₄ | Excellent catalytic activity | rsc.orgrsc.org |

This table is generated based on the described catalytic applications.

The performance of a heterogeneous catalyst is intrinsically linked to its morphology and the coordination environment of its active sites. Nicotinate ligands play a pivotal role in controlling these factors.

In the synthesis of Au–Cu nicotinate catalysts, nicotinic acid serves as an excellent ligand that facilitates the formation of cyclic, ring-like structures assembled from ultrathin nanosheets. rsc.orgrsc.org The morphology of these assemblies can be precisely tuned by adjusting the ratio of the initial reactants (gold, copper, and nicotinic acid) and the reaction time. rsc.orgrsc.org This morphological control directly impacts the catalytic performance, as the accessibility of active sites on the surface of the nanosheet assemblies is a key determinant of their efficiency in the reduction of nitrophenols. rsc.org

The coordination of the ligand to the metal center is also critical. For single-atom catalysts, the choice of the organic ligand and its coordination number significantly affects catalytic activity and stability. bohrium.com Ligands that create more accessible metal sites, indicated by a lower coordination number, can lead to higher reaction rates. bohrium.com The interaction between the ligand and the metal influences the rate-determining step of the reaction, such as hydrogen dissociation in hydrogenation processes. bohrium.com Therefore, the strategic use of nicotinate ligands allows for the engineering of catalysts with optimized morphology and coordination, leading to enhanced performance. rsc.orgbohrium.com

Confined catalytic systems, where the active site is located within a defined molecular or supramolecular architecture, offer unique opportunities for enhancing selectivity and mimicking enzymatic activity. Nicotinate derivatives have been successfully incorporated into such systems.

One prominent example is a nicotinate-modified lanthanide-substituted selenotungstate, which forms a complex polyoxometalate structure. nih.gov In this system, two nicotinate ligands are integrated into a heterometallic cluster, where their carboxyl groups coordinate to tungsten atoms. This creates a rigid and well-defined environment for the active centers. This material exhibits catalase-like activity, efficiently catalyzing the oxidation of 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) by hydrogen peroxide. nih.gov This confined system not only demonstrates catalytic function but also provides a platform for developing colorimetric sensors for detecting molecules like hydrogen peroxide and ascorbic acid. nih.gov The integration of nicotinate ligands into such polyoxometalate frameworks expands their application into the realm of biomimetic and clinical analysis. nih.gov

Photophysical Properties and Applications in Photosensitive Materials (e.g., dirhenium dimer complexes)

The photophysical properties of molecules, which describe their interaction with light, are central to the development of photosensitive materials for applications in solar energy conversion and optical sensing. Nicotinate derivatives have been incorporated into metal complexes to study and tune these properties.

Dirhenium(I) dimer complexes bridged by nicotinate ligands are a case in point. nih.govacs.org These complexes exhibit interesting absorption and emission properties dominated by charge transfer transitions. acs.org In one study, a dirhenium dimer with a bridging isonicotinate (B8489971) ligand was synthesized and characterized. nih.govacs.orgacs.orgnih.gov Computational studies using Density Functional Theory (DFT) were employed to understand the electronic structure and transitions. nih.govacs.org

A key finding was that the emission wavelength of the dimer was unexpectedly close to that of a related monomer containing a nicotinate ligand, rather than the monomer with a lower energy emitting state. nih.govacs.org DFT calculations revealed that this behavior is due to the nature of the lowest-energy triplet excited state in the dimer, which involves a long-range charge transfer transition partially localized on the bridging nicotinate moiety. nih.govacs.org Such detailed understanding of charge transfer states is crucial for the rational design of photosensitive compounds for applications like photoelectrochemical solar energy conversion cells. acs.org

The study of coumarin-labeled nicotinamides further highlights how chemical modification can tune photophysical behavior. Functionalization of the coumarin (B35378) ring was shown to cause a significant red-shift in the maximum excitation wavelength as the pH of the solution increased. nih.gov These findings provide design principles for creating photostable labeling reagents or photolabile compounds. nih.gov

Table 2: Emission Properties of a Nicotinate-Bridged Dirhenium Dimer and Related Monomers

| Complex | Emission Wavelength (nm) | Key Feature | Reference |

|---|---|---|---|

| Dirhenium Dimer | 575 | Bridged by isonicotinate | nih.govacs.org |

| Nicotinate-containing Monomer | 580 | Contains a nicotinate ligand | nih.govacs.org |

This table is generated based on data from the cited photophysical studies.

Potential in Materials Science Due to Fluorine-Induced Properties (e.g., liquid crystal displays, organic solar cells, molecular wires)

The introduction of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties, a strategy widely exploited in materials science. numberanalytics.com Fluorine's high electronegativity and the strength of the carbon-fluorine bond impart properties such as high thermal stability, chemical inertness, and unique optical and electrical characteristics. numberanalytics.com These attributes make fluorinated compounds like Methyl 5-(3,5-difluorophenyl)nicotinate promising candidates for various advanced materials.

Liquid Crystal Displays (LCDs): Fluorinated compounds are extensively used in liquid crystal mixtures. The presence of fluorine atoms can influence the dielectric anisotropy, viscosity, and clearing points of the liquid crystalline phase. The polar nature of the C-F bond in the difluorophenyl group of Methyl 5-(3,5-difluorophenyl)nicotinate could be advantageous for creating materials with the specific dielectric properties required for LCD applications.

Organic Solar Cells (OSCs): In the field of organic photovoltaics, fluorination of donor or acceptor materials is a common strategy to tune energy levels (HOMO/LUMO), improve molecular packing, and enhance power conversion efficiencies (PCE). mdpi.com Polythiophene-based polymers are often used as donor materials in OSCs, and their performance can be modified through chemical functionalization. mdpi.com The electron-withdrawing nature of the difluorophenyl group can lower the HOMO energy level of a polymer incorporating this moiety, potentially leading to a higher open-circuit voltage (Voc) in a solar cell device. mdpi.com

Molecular Wires: The development of molecular-scale electronic components requires molecules that can efficiently transport charge. The rigid, conjugated structure of the phenyl-nicotinate system suggests potential for use as a molecular wire. The fluorine substituents can modify the electronic coupling within the molecule and its interaction with electrode surfaces, thereby influencing charge transport characteristics. The understanding of charge transfer states in related metal-nicotinate complexes provides a basis for designing such molecular electronic components. acs.org

The unique properties conferred by fluorine make compounds like Methyl 5-(3,5-difluorophenyl)nicotinate and its analogues highly attractive targets for synthesis and integration into the next generation of advanced functional materials. numberanalytics.com

Supramolecular Assembly and Molecular Recognition Involving Nicotinate Derivatives

Hydrogen Bonding Networks in Nicotinate-Containing Crystals and Complexes

The specific hydrogen bonds present in nicotinate-containing structures dictate the resulting supramolecular architecture. While Methyl 5-(3,5-difluorophenyl)nicotinate itself lacks N-H or O-H donors, its pyridine (B92270) nitrogen and carbonyl oxygen atoms are potent hydrogen bond acceptors. In cocrystals or complexes with hydrogen-bond-donating species, the following interactions are typically observed:

N—H···O: In cocrystals with molecules containing N-H groups, such as amides or amines, strong hydrogen bonds form with the carbonyl oxygen of the nicotinate (B505614) ester. In a study of platinum(II) complexes, N-H···O interactions were found to be among the shortest and most significant hydrogen bonds, with distances around 2.08 Å to 2.33 Å. nih.gov

N—H···N: The pyridine nitrogen of the nicotinate ring is a common hydrogen bond acceptor. In proton-transfer salts of nicotine, which features a similar pyridine ring, intermolecular N-H···Npyridine hydrogen bonds are responsible for generating extended zigzag cation chains. nih.govresearchgate.net These interactions can form dimeric motifs, such as the R²₂(12) ring motif, which further assemble into larger chains. researchgate.net

O—H···O: When cocrystallized with carboxylic acids or alcohols, the carboxyl oxygen of the nicotinate can accept a hydrogen bond.

These interactions can be identified and characterized using techniques like X-ray crystallography and solid-state NMR, and their energetics can be studied using computational methods. rsc.orgspectroscopyonline.com

Table 1: Examples of Hydrogen Bond Interactions in Nicotinate-Related Structures

| Interaction Type | Donor | Acceptor | Example Compound System | Typical Distance (D-A) | Reference |

| N—H···N | Pyrrolidinium N-H | Pyridine N | Nicotinium Salts | Not specified | nih.gov |

| N—H···N | Amine N-H | Pyrimidine N | Dichlorophenyl-pyrimidine-amine | 2.979 Å | researchgate.net |

| O—H···N | Carboxylic Acid O-H | Pyridine N | Nicotinium-Sulfosalicylate Salt | Not specified | nih.gov |

| N—H···O | Amine N-H | Carbonyl O | Platinum(II) Hydrazone Complexes | 2.083 - 2.332 Å (H···A) | nih.gov |

Formation of Supramolecular Hydrogen-Bonded Liquid Crystal Complexes

Nicotinate derivatives are effective building blocks for supramolecular hydrogen-bonded liquid crystals (SMHBLCs). rsc.org These materials are formed by the non-covalent association of two or more components, typically a hydrogen bond donor and an acceptor. The nicotinate moiety, with its pyridine nitrogen, acts as a proton acceptor, readily forming complexes with proton donors like 4-alkoxybenzoic acids. mdpi.comrsc.org

The formation of the crucial O-H···N hydrogen bond is confirmed experimentally by Fourier-transform infrared (FT-IR) spectroscopy, which shows characteristic changes in the vibrational bands of the carboxylic acid and pyridine groups. mdpi.comnih.gov The resulting supramolecular complexes often exhibit thermotropic liquid crystalline phases, such as nematic and smectic phases, the stability and range of which can be tuned by modifying the length of the alkyl or alkoxy chains on the constituent molecules. rsc.orgfrontiersin.org

For instance, complexes formed between 4-(4-(hexyloxyphenylimino)methyl)phenyl nicotinate and various 4-alkoxybenzoic acids all display enantiotropic nematic phases. rsc.org The geometry of these complexes can be nonlinear, leading to V-shaped or chair-shaped conformers, with theoretical calculations indicating that the chair-shaped structures are often more stable. mdpi.comnih.gov These studies demonstrate that the mesomorphic behavior is highly sensitive to the molecular structure of the nicotinate derivative and its partner acid. mdpi.comfrontiersin.org

Table 2: Mesomorphic Properties of a Supramolecular Hydrogen-Bonded Complex Series Complexes formed between 4-(4-(hexyloxyphenylimino)methyl)phenyl nicotinate (Base) and 4-alkoxybenzoic acids (Acid, CnH2n+1O-Ph-COOH)

| Acid Chain Length (n) | Transition | Temperature (°C) | Mesophase Range (°C) | Reference |

| 6 | Cr → N | 114.2 | 37.4 | rsc.org |

| N → I | 151.6 | |||

| 8 | Cr → N | 116.4 | 36.4 | rsc.org |

| N → I | 152.8 | |||

| 10 | Cr → N | 111.9 | 39.8 | rsc.org |

| N → I | 151.7 | |||

| 12 | Cr → N | 115.3 | 32.8 | rsc.org |

| N → I | 148.1 | |||

| 16 | Cr → N | 114.0 | 22.4 | rsc.org |

| N → I | 136.4 | |||

| Cr = Crystal, N = Nematic, I = Isotropic Liquid |

Coordination Polymers and Metal-Organic Frameworks (MOFs) with Nicotinate Ligands

Nicotinate ligands are widely used in the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govnih.gov In these materials, metal ions or clusters (nodes) are linked together by organic ligands (linkers) through coordination bonds to form extended one-, two-, or three-dimensional networks. nih.gov The nicotinate ligand is particularly useful because it can act as a monodentate, bridging, or chelating ligand, with coordination occurring through the pyridine nitrogen and/or the carboxylate oxygen atoms.

The formation of coordination polymers and MOFs is a process of coordination-driven self-assembly, where the final structure is determined by the coordination geometry of the metal ion and the connectivity and orientation of the binding sites on the ligand. nih.govnih.gov The resulting network can be described and classified by its topology, which simplifies the complex structure into a net of nodes and linkers. rsc.orgucl.ac.uk

Porous cationic MOFs are promising materials for anion recognition and exchange due to their tunable pore sizes and chemically accessible binding sites. ornl.govresearchgate.net The process involves the selective binding and exchange of anions within the pores of the framework, which can be driven by electrostatic interactions, hydrogen bonding, or coordination to metal centers. ornl.govrsc.org

While neutral MOFs are also being explored for precise anion recognition, cationic frameworks are more common for anion exchange applications. nih.gov In these systems, the framework possesses a positive charge, which is balanced by mobile anions in the pores that can be exchanged with other anions from a surrounding solution. rsc.org The selectivity of this process can be influenced by the size, charge, and hydration energy of the anions. ornl.gov

Nicotinate ligands can be incorporated into such frameworks. Although in one study, the nicotinate anion itself was shown not to displace perchlorate (B79767) from a specific silver-based cationic MOF, the pyridine nitrogen within a nicotinate-based framework could serve as a potential binding site for guest molecules or, if protonated, as a charge-balancing component in an anionic framework capable of cation exchange. rsc.org The functionalization of MOF pores with groups capable of strong, directional interactions is a key strategy for achieving high selectivity in anion recognition and separation. ornl.govnih.gov

Advanced Analytical and Spectroscopic Characterization Methods in Research

Structural Elucidation Techniques

Structural elucidation is fundamental to confirming the identity of a synthesized compound. A suite of spectroscopic methods would be utilized to piece together the molecular architecture of Methyl 5-(3,5-difluorophenyl)nicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution.

¹H NMR Spectroscopy: This technique would provide information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. The expected ¹H NMR spectrum of Methyl 5-(3,5-difluorophenyl)nicotinate would show distinct signals for the protons on the pyridine (B92270) ring, the difluorophenyl ring, and the methyl ester group. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J, in Hz) would be crucial for assigning each proton to its specific position in the structure.

¹³C NMR Spectroscopy: This method would identify all the unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their electronic environment (e.g., aromatic, ester carbonyl, methyl). For Methyl 5-(3,5-difluorophenyl)nicotinate, distinct peaks would be expected for the carbons of the pyridine and difluorophenyl rings, the carbonyl carbon of the ester, and the methyl carbon.

A hypothetical data table for the expected NMR data is presented below.

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Hypothetical Data | Value | s, d, t, m | #H | Aromatic-H, -OCH₃ |

| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||

| Hypothetical Data | Value | Aromatic-C, C=O, -OCH₃ |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

IR Spectroscopy: The IR spectrum of Methyl 5-(3,5-difluorophenyl)nicotinate would be expected to show characteristic absorption bands for the C=O stretching of the ester group (typically around 1700-1730 cm⁻¹), C-O stretching, C-F stretching, and aromatic C-H and C=C stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring systems.

A summary of expected vibrational bands is shown in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O Stretch (Ester) | 1700-1730 |

| Aromatic C=C Stretch | 1400-1600 |

| C-O Stretch | 1100-1300 |

| C-F Stretch | 1000-1400 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Mass Spectrometry (MS): In a mass spectrum of Methyl 5-(3,5-difluorophenyl)nicotinate, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The fragmentation pattern would show peaks corresponding to the loss of specific fragments, such as the methoxy group (-OCH₃) or the entire ester group (-COOCH₃), which would help to confirm the structure.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate measurement of the molecular weight of the compound, allowing for the determination of its elemental composition. This is a crucial step in confirming the molecular formula of a newly synthesized compound.

| Technique | Ion | Calculated m/z | Found m/z |

| HRMS (ESI) | [M+H]⁺ | 250.0628 | Value |

X-ray Crystallography for Precise Solid-State Structure Determination

Should a suitable single crystal of Methyl 5-(3,5-difluorophenyl)nicotinate be obtained, X-ray crystallography would offer an unambiguous determination of its three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule. The resulting crystal structure would also reveal information about the intermolecular interactions, such as packing arrangements in the crystal lattice.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from any impurities or starting materials and for assessing its purity.

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC)